Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-
Description
The compound Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- (hereafter referred to as Compound A) is a piperazine-based derivative featuring a benzoyl group at the 4-position, a methyl group at the 2-position, and a 1,2-dioxoethyl moiety linked to a pyrrolo[2,3-b]pyridine ring. This structure is critical to its pharmacological profile as a novel HIV-1 attachment inhibitor (BMS-378806), which disrupts CD4-gp120 interactions to prevent viral entry . Its molecular formula is C₂₃H₂₂N₄O₄, with a monoisotopic mass of 422.159 Da, and it exhibits moderate solubility in polar solvents due to the benzoyl and dioxo groups .
Properties
CAS No. |
357262-63-6 |
|---|---|
Molecular Formula |
C21H20N4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C21H20N4O3/c1-14-13-24(20(27)15-6-3-2-4-7-15)10-11-25(14)21(28)18(26)17-12-23-19-16(17)8-5-9-22-19/h2-9,12,14H,10-11,13H2,1H3,(H,22,23) |
InChI Key |
CCGWWGUXCYXFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CNC3=C2C=CC=N3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzoyl group through acylation reactions. The dioxo group and the pyrrolo-pyridine moiety are then introduced via specific condensation and cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.
Scientific Research Applications
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is a complex organic compound featuring a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. It has a molecular weight of 376.4 g/mol and the molecular formula . The compound is also identified by the CAS number 357262-66-9. Due to its structural features, this compound has potential applications in medicinal chemistry because it may interact with various biological targets. Studies on the interactions of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- with biological targets are crucial for understanding its pharmacological profile and therapeutic potential.
Potential Applications
The potential applications of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- span various fields:
- Medicinal Chemistry Piperazine derivatives are known for diverse biological activities, such as anthelmintic and psychoactive agents. The compound may interact with receptors or enzymes in biological pathways, influencing neurotransmission or metabolic regulation.
- Pharmacological studies Studies on interactions with biological targets may involve techniques like binding assays and cell-based assays. These interactions can provide insights into its therapeutic potential and guide further research.
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is distinguished by a unique combination of a benzoyl moiety and a pyrrolo-pyridine structure, which may confer specific biological properties not found in other piperazine derivatives. Its complex structure suggests potential for novel interactions within biological systems that could lead to new therapeutic avenues.
Similar Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperazine | Benzyl group on piperazine | Antidepressant effects |
| 4-Methylpiperazine | Methyl substitution on piperazine | Antimicrobial properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl group | Psychoactive effects |
| 4-Acetylpiperazine | Acetyl substitution | Anticancer activity |
Research and Further Insights
Mechanism of Action
The mechanism of action of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with Compound A , particularly the piperazine core and heterocyclic substituents:
Pharmacological Differences
- HIV-1 Inhibition: Compound A achieves nanomolar potency (EC₅₀ = 0.6 nM) against HIV-1 by targeting gp120, whereas analogues like the dimethoxy-pyrrolopyridine derivative () lack documented antiviral activity, likely due to reduced gp120 affinity .
- Solubility and Bioavailability: The methoxy group in Compound A enhances solubility compared to non-polar analogues (e.g., diphenylpyrazolopyrimidines in ), which suffer from poor aqueous solubility .
Research Findings and Mechanistic Insights
- Structure-Activity Relationship (SAR) :
- Thermodynamic Stability : Compound A ’s dioxoethyl linker provides conformational rigidity, enhancing target engagement compared to flexible alkyl chains in MK39 () .
Biological Activity
Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine ring, a benzoyl group, and a pyrrolo-pyridine moiety. Its molecular formula is with a molecular weight of 376.4 g/mol. The compound is identified by the CAS number 357262-66-9.
Synthesis
The synthesis of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- typically involves multi-step organic reactions. Initial steps may include the formation of the piperazine ring followed by the introduction of the benzoyl group and the pyrrolo-pyridine moiety. Common reagents include benzoyl chloride and pyridine derivatives, often utilizing catalysts to facilitate these transformations.
Piperazine derivatives are known for their diverse biological activities. The specific biological activity of this compound may involve interactions with various receptors or enzymes in biological pathways, influencing cellular processes such as neurotransmission and metabolic regulation.
Potential Mechanisms Include:
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against various pathogens.
- Anticancer Properties: Structural similarities to other biologically active compounds suggest potential anticancer effects.
- Psychoactive Effects: Certain piperazine derivatives have been associated with psychoactive activities.
Case Studies and Research Findings
Research has indicated that compounds similar to Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- demonstrate significant biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperazine | Benzyl group on piperazine | Antidepressant effects |
| 4-Methylpiperazine | Methyl substitution on piperazine | Antimicrobial properties |
| 1-(4-Fluorobenzyl)piperazine | Fluorobenzyl group | Psychoactive effects |
| 4-Acetylpiperazine | Acetyl substitution | Anticancer activity |
These compounds share structural characteristics with Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl-, suggesting that it may also possess similar therapeutic potentials .
Therapeutic Applications
The potential applications of Piperazine, 4-benzoyl-1-(1,2-dioxo-2-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-2-methyl- span various fields including:
- Medicinal Chemistry: Due to its structural features that may interact with various biological targets.
- Antimicrobial Agents: Further studies are needed to confirm its efficacy against specific pathogens.
- Cancer Treatment: Its unique structure suggests potential for novel interactions within cancer treatment pathways.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions starting with precursor condensation. Key steps include:
- Step 1: Formation of the pyrrolo[2,3-b]pyridine core via cyclization using microwave-assisted synthesis (70–100°C, DMF solvent) .
- Step 2: Introduction of the 1,2-dioxoethyl group via oxidation with KMnO₄ in acidic conditions (yield: ~65%) .
- Step 3: Piperazine ring functionalization using nucleophilic acyl substitution (benzoyl chloride, THF, 0°C to RT) .
Critical factors include temperature control during oxidation (prevents over-oxidation) and stoichiometric precision in piperazine coupling. Low yields (<50%) in Step 2 can be mitigated by substituting KMnO₄ with milder oxidants like TEMPO/NaClO .
Q. How can structural characterization be performed to confirm regiochemistry and substituent orientation?
Methodological Answer:
- NMR Analysis: ¹H/¹³C NMR (DMSO-d₆) identifies methyl group orientation (δ 1.2–1.4 ppm for 2-methylpiperazine) and benzoyl carbonyl (δ 168–170 ppm) .
- X-ray Crystallography: Resolves tautomerism in the pyrrolopyridine-dioxoethyl moiety. Lattice packing analysis reveals hydrogen bonding between the dioxo group and piperazine NH .
- HRMS: Confirms molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₂N₄O₃: 403.1764) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., CDK2) using fluorescence polarization (IC₅₀ determination) .
- Cellular Uptake: Use Caco-2 monolayers with LC-MS quantification to assess permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Cytotoxicity: MTT assay in HEK293 cells (72h exposure; IC₅₀ >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity?
Methodological Answer:
- Core Modifications: Compare analogues with varying pyrrolopyridine substituents (e.g., 7-azaindole vs. indole derivatives). For example, 7-azaindole derivatives (e.g., BMS-378806) show 10-fold higher HIV-1 inhibition than indole counterparts due to enhanced CD4-gp120 binding .
- Substituent Effects: Table below highlights SAR trends:
| Substituent on Piperazine | Activity (IC₅₀, nM) | Target | Reference |
|---|---|---|---|
| 2-Methyl | 120 ± 15 | CDK2 | |
| 4-Benzoyl | 45 ± 8 | HIV-1 | |
| 4-Ethyl | >1000 | CDK2 |
- Statistical Analysis: Use ANOVA to validate significance (p<0.05) across ≥3 biological replicates .
Q. What experimental strategies can address low reproducibility in enzymatic assay data?
Methodological Answer:
- Assay Optimization:
- Data Normalization: Express activity as % inhibition relative to controls. Outliers (>2 SD from mean) should be retested .
- Cross-Validation: Validate hits using orthogonal methods (e.g., SPR for binding kinetics; KD <1 µM confirms potency) .
Q. How can molecular modeling elucidate interactions with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina): Simulate binding to CD4-gp120 (PDB: 2NY7). The dioxoethyl group forms H-bonds with Lys421 (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess complex stability. RMSD <2 Å indicates stable binding .
- Pharmacophore Mapping: Identify critical features (e.g., benzoyl group for hydrophobic interactions) using Schrödinger Phase .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Cell-Specific Factors: Test in multiple lines (e.g., HepG2 vs. HEK293). HepG2 may show higher sensitivity due to CYP450-mediated metabolite generation .
- Metabolic Stability: Incubate compound with liver microsomes (human/rat). Half-life <30 min suggests rapid clearance, reducing toxicity .
- ROS Assays: Measure reactive oxygen species (DCFH-DA probe). ROS levels >2-fold baseline indicate oxidative stress-driven cytotoxicity .
Q. What analytical methods confirm compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24h. Monitor via HPLC:
- Degradation products >5% require formulation optimization (e.g., enteric coating) .
- LC-MS/MS Identification: Characterize degradation products (e.g., hydrolysis of dioxoethyl group yields pyrrolopyridine-3-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
